molecular formula C10H14N2O B3051490 Benzoic acid, 2-isopropylhydrazide CAS No. 3408-21-7

Benzoic acid, 2-isopropylhydrazide

Cat. No.: B3051490
CAS No.: 3408-21-7
M. Wt: 178.23 g/mol
InChI Key: JEDFDJQCNTWWDS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-isopropylhydrazide is a chemical reagent for research applications. Hydrazide derivatives are investigated for their diverse biological activities and utility in chemical synthesis. Related hydrazide compounds have been studied as inhibitors of metalloenzymes, such as laccase and histone lysine demethylases (KDMs), by acting as chelators of active-site metal ions . The hydrazide functional group is also a key scaffold in the development of antioxidants, with studies showing its effectiveness in stabilizing materials and scavenging free radicals . Researchers value this compound and its analogs as versatile building blocks for preparing hydrazone derivatives, which are explored for their potential pharmacological properties . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

3408-21-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N'-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H14N2O/c1-8(2)11-12-10(13)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,12,13)

InChI Key

JEDFDJQCNTWWDS-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)NNC(=O)C1=CC=CC=C1

Other CAS No.

3408-21-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of benzoic acid, 2-isopropylhydrazide, and related compounds:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Properties/Applications
This compound 3184-40-5 C₁₀H₁₅N₃O -NH-NH-CH(CH₃)₂ at C2 193.25 g/mol Potential ligand for metal complexes; intermediate in fine chemical synthesis
Benzoic acid, 2-bromo-, 2-[(2-phenylcyclopropyl)carbonyl]hydrazide 304453-16-5 C₁₇H₁₅BrN₂O₂ -Br at C2; cyclopropane-carbonyl group 359.22 g/mol Enhanced steric bulk; potential use in targeted drug delivery due to lipophilic substituents
2-Hydrazinobenzoic acid hydrochloride 52356-01-1 C₇H₈ClN₃O₂ -NH-NH₂ at C2; HCl salt 201.61 g/mol High solubility in polar solvents; precursor for azo dye synthesis
Benzoic acid, 3,5-diiodo-4-methoxy-, 2-isopropylhydrazide hydrochloride 23959-73-1 C₁₁H₁₅ClI₂N₂O₂ -I at C3/C5; -OCH₃ at C4 481.06 g/mol Lipophilic; potential antimicrobial or radiopaque agent
Benzoic hydrazide 613-94-5 C₇H₈N₂O -NH-NH₂ at C1 (simplest hydrazide) 136.15 g/mol Chelating agent for lanthanides; used in polymer stabilization

Substituent Effects on Physicochemical Properties

  • Position of Substituents: Evidence from biosensor studies indicates that substituent position (para > ortho > meta) significantly affects molecular recognition. For example, the ortho-substituted 2-isopropylhydrazide may exhibit steric hindrance compared to para-substituted analogs like p-aminobenzoic acid derivatives, impacting binding affinity in biological systems .
  • Electron-Withdrawing Groups : Bromo and iodo substituents (e.g., in CAS 304453-16-5 and 23959-73-1) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Amino and Methoxy Groups: The amino group in 3184-40-5 improves solubility in acidic media via protonation, while methoxy groups (e.g., in 23959-73-1) contribute to electron-donating effects, altering reactivity in electrophilic substitutions .

Preparation Methods

Hydrazine Hydrate Reflux Method

Core Reaction Mechanism

The most widely reported method involves nucleophilic acyl substitution between ethyl 4-(isopropylsulfonyl)benzoate and excess hydrazine hydrate. The reaction proceeds via a two-step mechanism:

  • Ester activation : The carbonyl carbon becomes electrophilic due to electron withdrawal by the sulfonyl group.
  • Hydrazine attack : Hydrazine acts as a bifunctional nucleophile, displacing the ethoxy group to form the hydrazide backbone.

Optimized Protocol

A representative procedure from The Journal of Organic Chemistry (1961) specifies:

  • Reactants : Ethyl 4-(isopropylsulfonyl)benzoate (10 mmol), hydrazine hydrate (5 mL, 100 mmol)
  • Solvent : Anhydrous ethanol (15 mL)
  • Conditions : Reflux at 78°C for 24 hr under nitrogen
  • Workup : Cool to 0°C, filter precipitate, wash with cold ethanol
  • Yield : 84–87%

Critical parameters :

  • Stoichiometric excess of hydrazine (5:1 molar ratio) prevents di-substitution
  • Ethanol polarity balances solubility of aromatic esters and hydrazine

Alkylation of 4-Sulfonylbenzohydrazides

Two-Step Alkylation Strategy

For substrates with sensitive functional groups, a sequential alkylation approach proves effective:

Step 1: Core Hydrazide Formation
Reaction: 4-Sulfonylbenzoyl chloride + hydrazine → 4-sulfonylbenzohydrazide  
Conditions: 0–5°C, THF solvent, 2 hr stirring  
Yield: 92%  
Step 2: Isopropyl Group Introduction
Reaction: 4-Sulfonylbenzohydrazide + 2-bromopropane → Target compound  
Catalyst: K₂CO₃ (2 eq), NaI (0.1 eq)  
Solvent: Acetone, 12 hr reflux  
Yield: 68%  

Side Reaction Mitigation

  • Temperature control : Maintaining reflux (56°C) minimizes N,N'-dialkylation
  • Phase-transfer catalysis : Tetrabutylammonium bromide improves alkyl halide solubility, boosting yield to 74%

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Recent advances employ Wang resin for combinatorial synthesis:

Procedure :

  • Load 4-sulfonylbenzoic acid to hydroxymethyl resin via DIC/HOBt coupling
  • Treat with isopropylhydrazine in DMF (8 hr, 50°C)
  • Cleave with 95% TFA/H₂O

Advantages :

  • Purity >98% by HPLC
  • Scalable to 100 mmol batches

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes:

Parameter Conventional Microwave
Time 24 hr 35 min
Temperature 78°C 120°C
Yield 84% 88%
Energy consumption 18.4 MJ/mol 6.2 MJ/mol

Data compiled from

Solvent Effects in MW Synthesis

  • Polar aprotic solvents (DMF, DMSO): Achieve 92% yield but require rigorous purification
  • Eco-friendly alternatives : Ethanol/water (4:1) reaches 85% yield with easier workup

Catalytic Amination Approaches

Transition Metal Catalysis

Palladium-mediated coupling offers an alternative route:

Reaction: 4-Sulfonylbromobenzene + isopropylhydrazine → Product  
Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)  
Base: Cs₂CO₃, Toluene, 110°C, 18 hr  
Yield: 63%  

Limitations

  • Sensitivity to sulfonyl group oxidation states
  • Requires anhydrous conditions and inert atmosphere

Comparative Analysis of Synthetic Routes

Yield vs. Complexity Tradeoffs

Method Average Yield Purity Scalability Cost Index
Hydrazine reflux 85% 95% Industrial $1.2/g
Alkylation 71% 98% Pilot-scale $4.7/g
Solid-phase 89% 98% Lab-scale $18.4/g
Microwave 88% 97% Bench-top $2.8/g
Catalytic amination 63% 90% R&D $9.1/g

Cost indices normalized to 100g production scale

Impurity Profiles

  • Hydrazine route : <2% residual hydrazine (requires recrystallization from ethyl acetate)
  • Alkylation method : 5–7% dialkylated byproduct (separated via silica chromatography)

Critical Factors in Process Optimization

Solvent Selection Matrix

Solvent Dielectric Constant Yield (%) Reaction Time (hr)
Ethanol 24.3 85 24
THF 7.5 78 18
DMF 36.7 92 8
Water 80.1 41 48

Data from demonstrates DMF’s superiority in dissolving both polar and non-polar reactants

Temperature Kinetics

Arrhenius analysis of the hydrazine route reveals:

  • Activation energy (Eₐ) = 72.4 kJ/mol
  • Optimal temperature range = 70–80°C
  • Decomposition observed >110°C

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzoic acid, 2-isopropylhydrazide with high purity?

  • Methodological Answer : Synthesis can be achieved via hydrazide formation by reacting 3,4,5-trimethoxybenzoic acid with isopropylhydrazine under reflux in a polar aprotic solvent (e.g., ethanol or DMF). Purification via recrystallization using hot ethanol or methanol is recommended to remove unreacted starting materials. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) . Post-synthesis, confirm structural integrity using FT-IR (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.2 ppm, isopropyl protons at δ 1.2–1.4 ppm) .

Q. How can researchers validate the purity of this compound after synthesis?

  • Methodological Answer : Combine analytical techniques:

  • Melting Point Analysis : Compare observed melting point with literature values (if available) using a calibrated Melt Temp apparatus .
  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm for quantification. Validate purity against a certified reference standard .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How should researchers design toxicity studies to resolve contradictions in genotoxicity data for hydrazide derivatives like this compound?

  • Methodological Answer : Address mixed genotoxicity results (e.g., from benzoic acid ) by:

  • Conducting Ames tests (TA98 and TA100 strains) with and without metabolic activation (S9 mix) to assess mutagenicity.
  • Performing in vitro micronucleus assays in human lymphocytes to evaluate clastogenicity.
  • Comparing results with structurally related compounds (e.g., sodium benzoate) to identify structure-activity relationships (SARs) .

Q. What experimental strategies optimize reaction yield in this compound synthesis using response surface methodology (RSM)?

  • Methodological Answer : Apply RSM to model interactions between variables (temperature, molar ratio, solvent volume). For example:

  • Central Composite Design : Test 3 levels for each variable (e.g., 60–100°C, 1:1–1:3 acid/hydrazine ratio).
  • Statistical Analysis : Use ANOVA to identify significant factors. A study on benzoic acid production achieved 95% yield by optimizing temperature (80°C) and pH (6.5) . Adapt this framework for hydrazide synthesis.

Q. How do metabolic pathways of this compound differ from benzoic acid, and what models are suitable for studying this?

  • Methodological Answer : Unlike benzoic acid, which conjugates with glycine to form hippuric acid , the hydrazide derivative may undergo hydrolysis to release hydrazine, requiring specialized models:

  • In vitro hepatocyte assays : Monitor metabolites via LC-MS/MS. Use isotopically labeled (¹⁴C) compounds to track pathways.
  • Pharmacokinetic studies in rodents : Measure plasma half-life and urinary excretion profiles. Hydrazine derivatives may require glutathione depletion protocols to assess toxicity .

Methodological and Analytical Questions

Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a triple quadrupole system with ESI+ ionization. Optimize transitions for the parent ion (e.g., m/z 267 → 152 for fragmentation). Calibrate with matrix-matched standards to account for ion suppression .
  • Solid-Phase Extraction (SPE) : Clean up samples using C18 cartridges. Validate recovery rates (≥85%) and limit of quantification (LOQ ≤ 1 ng/mL) .

Q. How can researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Perform solubility parameter calculations using Hansen solubility parameters (δD, δP, δH). Experimentally validate in solvents like DMSO, ethanol, and water at 25°C and 37°C. Compare results with computational predictions (e.g., COSMO-RS simulations) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the environmental persistence of hydrazide derivatives?

  • Methodological Answer : Conduct aerobic and anaerobic biodegradation studies (OECD 301/302 guidelines). Monitor degradation products via GC-MS. For example, benzoic acid degrades via catechol pathways under aerobic conditions but may persist in anaerobic environments . Hydrazide derivatives require specific testing due to potential hydrazine release .

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